molecular formula C6H5F7O3 B3040815 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic Acid CAS No. 243139-58-4

4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic Acid

Cat. No. B3040815
CAS RN: 243139-58-4
M. Wt: 258.09 g/mol
InChI Key: RNKVRXPFNPPBHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of strong Lewis acids or specific reagents that can introduce fluorine or trifluoromethyl groups into organic molecules. For example, tris(pentafluorophenyl)borane is a strong boron Lewis acid used in various catalytic and stoichiometric reactions in organic and organometallic chemistry, including hydrometallation and alkylation reactions . Although the synthesis of 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic acid is not described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorinated organic compounds is characterized by the presence of fluorine atoms or trifluoromethyl groups, which can significantly influence the

Scientific Research Applications

1. Synthesis of Functionalised Lactones

Grayson and Roycroft (1993) demonstrated the synthesis of functionalized lactones using reactions of related compounds, contributing to the field of organic chemistry and synthesis methods (Grayson & Roycroft, 1993).

2. Microbial Cleavage in Environmental Microbiology

Yu et al. (2019) explored the microbial reductive defluorination of per- and polyfluoroalkyl substances (PFASs), including 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentanoic acid. This research is pivotal in understanding the environmental fate and potential bioremediation strategies for PFASs (Yu et al., 2019).

3. Development of Fluorinated Styrene-Based Materials

Borkar et al. (2004) focused on the creation of fluorinated styrene-based materials, demonstrating the application of such compounds in the field of materials science (Borkar et al., 2004).

4. Microbial Synthesis of Polyhydroxyalkanoates

Takagi et al. (2004) researched the microbial synthesis of polyhydroxyalkanoates with fluorinated phenoxy side groups, contributing to the field of biopolymers and materials science (Takagi et al., 2004).

5. Linkers for Solid Phase Synthesis

Bleicher, Lutz, and Wuethrich (2000) developed new linkers for solid-phase synthesis, highlighting the application of fluorinated compounds in facilitating chemical synthesis (Bleicher, Lutz, & Wuethrich, 2000).

6. In Vitro Effects of Chemical Substitutes on Clams

Fabrello et al. (2021) conducted in vitro studies to understand the effects of chemical substitutes for perfluorooctanoic acid on the clam Ruditapes philippinarum. Their work contributes to ecotoxicology and the understanding of the environmental impact of such substances (Fabrello et al., 2021).

7. Conversion of γ-Valerolactone to Pentanoic Acid

Al-Naji et al. (2020) researched the conversion of γ-valerolactone to pentanoic acid, contributing to the field of sustainable chemistry and alternative energy sources (Al-Naji et al., 2020).

8. Decomposition of Perfluorinated Acid

Hori et al. (2004) studied the decomposition of nonafluoropentanoic acid, a compound related to 4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic acid. This research is significant in environmental chemistry, particularly in the degradation of persistent pollutants (Hori et al., 2004).

properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O3/c7-4(5(8,9)10,2-1-3(14)15)16-6(11,12)13/h1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKVRXPFNPPBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(OC(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pentanoic Acid

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